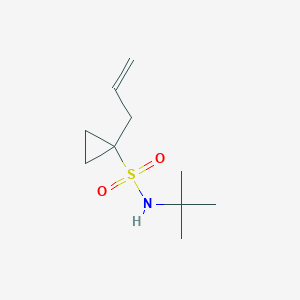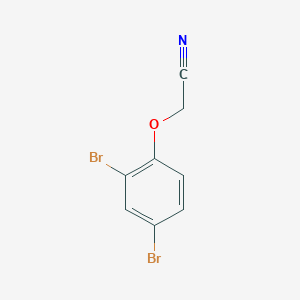
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
Vue d'ensemble
Description
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (1-Allyl-N-t-butyl-CPS) is an organosulfur compound and a cyclic sulfonamide. It is a white solid, which is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). It is a versatile and useful reagent in organic synthesis and has been used in various applications in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Palladium-Catalyzed Enantioselective Synthesis
- Asymmetric Synthesis of Allylic Sulfones : A study by Jagusch et al. (2004) describes the asymmetric synthesis of cyclic and acyclic allylic S-aryl and S-alkyl sulfones through a highly selective palladium-catalyzed 1,3-rearrangement of racemic allylic sulfinates, which includes compounds similar to 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (Jagusch, Gais & Bondarev, 2004).
Chiral Ligand Applications
- Chiral N-tert-butanesulfinyl Imines in Asymmetric Synthesis : Dong et al. (2015) highlight the use of chiral N-tert-butanesulfinyl imines in asymmetric chemical transformations, which are closely related to the structure of interest (Dong, Xu, Feng, Sun & Lin, 2015).
Catalytic Enantioselective Synthesis of Axially Chiral Sulfonamides
- N-C Axially Chiral Sulfonamides : Kikuchi et al. (2019) explored the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, again demonstrating the relevance of sulfonamide derivatives in synthetic chemistry (Kikuchi, Nakamura, Matsuoka, Asami & Kitagawa, 2019).
Organometallic Reactions and Catalysis
- Radical-Mediated Sulfonyl Alkynylation, Allylation, and Cyanation : Wu et al. (2021) discussed the radical-mediated difunctionalization of propellane, including the formation of sulfonyl alkynyl/allyl/cyano-substituted derivatives. This showcases advanced applications in medicinal chemistry and organometallic reactions (Wu, Xu, Zhang, Wu & Zhu, 2021).
Propriétés
IUPAC Name |
N-tert-butyl-1-prop-2-enylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h5,11H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTSXSSISAWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619514 | |
| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669008-27-9 | |
| Record name | N-(1,1-Dimethylethyl)-1-(2-propen-1-yl)cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)


